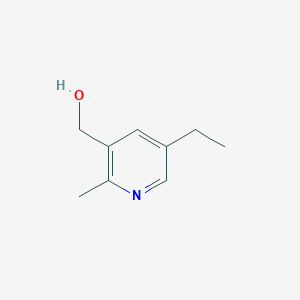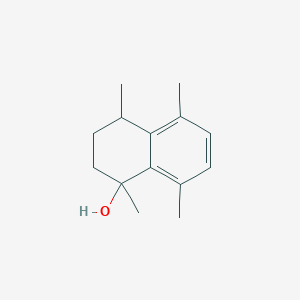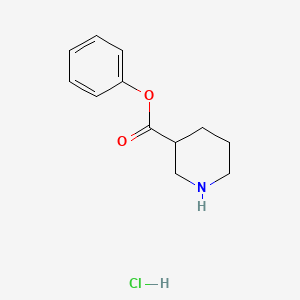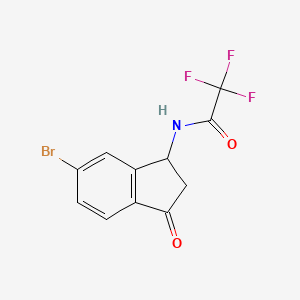
(5-Ethyl-2-methylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethyl-2-methylpyridin-3-yl)methanol is an organic compound with a pyridine ring substituted with an ethyl group at the 5-position, a methyl group at the 2-position, and a hydroxymethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-methylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 5-ethyl-2-methylpyridine with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow systems and catalytic processes can enhance the efficiency and yield of the production .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Ethyl-2-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Ethyl-2-methylpyridin-3-yl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Ethyl-2-methylpyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of (5-Ethyl-2-methylpyridin-3-yl)methanol involves its interaction with molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The pyridine ring can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-2-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Methyl-5-ethylpyridine: Similar structure but different substitution pattern, leading to different chemical properties.
(5-Methylpyridin-3-yl)methanol: Similar structure but lacks the ethyl group, affecting its reactivity and applications
Uniqueness
(5-Ethyl-2-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
123903-23-1 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(5-ethyl-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-4-9(6-11)7(2)10-5-8/h4-5,11H,3,6H2,1-2H3 |
InChI-Schlüssel |
NYGVRXZKSMLURT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)


![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)

![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)
